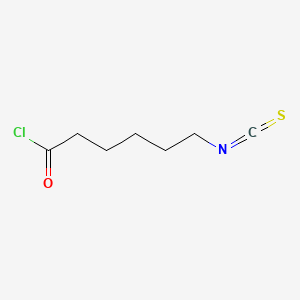

6-Isothiocyanatohexanoyl chloride

Cat. No. B8298089

Key on ui cas rn:

39243-52-2

M. Wt: 191.68 g/mol

InChI Key: PDLSNXJMSMGTBM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04378428

Procedure details

An over-dried and nitrogen-cooled two liter round bottom flask was equipped with a nitrogen inlet, a pressure-equalizing dropping funnel, and mechanical stirrer. A mixture of 6-aminocaproic acid (66.02 g, 0.5 moles) in 500 ml of tetrahydrofuran (dried over Linde 4A Molecular Sieves) was added to the flask. After stirring the mixture for 20 minutes under nitrogen, 240 ml of triethylamine (1.7 moles, dried over Linde 4A molecular sieves) was added with stirring. After stirring for 20 minutes, 36 ml of carbon disulfide (0.6 moles) was added dropwise over a 45 minute period. The reaction mixture was stirred overnight and diluted with 250 ml of tetrahydrofuran. Then 225 ml of trimethylsilyl chloride was added dropwise over a 2.5 hour period. A white precipitate formed. The reaction mixture was gently refluxed with stirring for 7 hours. After cooling, the reaction mixture was filtered in the absence of air. The precipitate was washed with dry tetrahydrofuran, and a red-gold filtrate collected. This tetrahydrofuran solution was concentrated in vacuo at room temperature to remove the solvent. The residue was placed in a 500 ml round bottom flask and dissolved in 250 ml of methylene chloride. Thionyl chloride (70 ml) was then added with stirring over a 20 minute period. After stirring overnight, the solvent was removed on a rotary evaporator to give the crude product. This was distilled twice at 110°-115° (0.2 Torr) to give 31 g of 6-isothiocyanatocaproyl chloride having infrared adsorption bands at 4.6-4.8 u (N=C=S) and at 5.5 u (COCl), and n.m.r. resonances (CDCl3 solvent) at 3.4, 2.8 and 1.5 ppm. in structurally consistent area ratios.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.C(N(CC)CC)C.[C:17](=[S:19])=S.C[Si]([Cl:24])(C)C>O1CCCC1>[N:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([Cl:24])=[O:9])=[C:17]=[S:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66.02 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

36 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

Step Four

|

Name

|

|

|

Quantity

|

225 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring the mixture for 20 minutes under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An over-dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

nitrogen-cooled two liter round bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped with a nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 20 minutes

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white precipitate formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was gently refluxed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 7 hours

|

|

Duration

|

7 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered in the absence of air

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate was washed with dry tetrahydrofuran

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a red-gold filtrate collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

This tetrahydrofuran solution was concentrated in vacuo at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was placed in a 500 ml round bottom flask

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 250 ml of methylene chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thionyl chloride (70 ml) was then added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring over a 20 minute period

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

This was distilled twice at 110°-115° (0.2 Torr)

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=C=S)CCCCCC(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |